Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt is a specialized derivative of beta-cyclodextrin, characterized by the presence of multiple functional groups that enhance its solubility and interaction capabilities. This compound is primarily recognized for its application in chiral separation processes, particularly in capillary electrophoresis, where it serves as an effective chiral resolving agent. The compound's ability to form inclusion complexes with various guest molecules makes it valuable in pharmaceutical and analytical chemistry.
Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt is classified under sulfated beta-cyclodextrins. Its chemical structure consists of a cyclodextrin backbone with specific substitutions at the 2, 3, and 6 positions, which significantly influence its chemical behavior and interaction with other molecules. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
The synthesis of Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt typically involves the following steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure selective substitution and to minimize by-products. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to characterize the synthesized compound and confirm the presence of desired functional groups.
The molecular formula of Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt is C56H91Na7O56S7. Its structure features a cyclic arrangement of glucose units (seven in total), with specific modifications at the C2, C3, and C6 positions that contribute to its unique properties.
Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt undergoes various chemical reactions, particularly in complexation with guest molecules. It can form inclusion complexes with a range of organic compounds, enhancing their solubility and stability in aqueous environments.
In capillary electrophoresis applications, this compound interacts with enantiomers of pharmaceuticals, facilitating their separation based on differences in mobility influenced by the chiral environment created by the cyclodextrin.
The mechanism by which Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt operates involves:
Studies have shown that this compound can effectively separate enantiomers of various weak base pharmaceuticals in acidic backgrounds, demonstrating significant selectivity and efficiency .
Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt has several scientific uses:
This compound exemplifies the versatility and utility of modified cyclodextrins in modern analytical chemistry and pharmaceutical applications.
The molecular architecture of heptakis(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin heptasodium salt (abbreviated HDMSBCD or S7β-CD) integrates three strategic modifications per glucopyranose unit: methyl groups at the C2 and C3 positions, and sulfonate groups at the C6 position. This results in a heptasodium salt with the molecular formula C₅₆H₉₁Na₇O₅₆S₇ and a molecular weight of 2045.67 g/mol. The C2/C3 methylation enhances cavity hydrophobicity and steric selectivity, while the C6 sulfonation confers high aqueous solubility (>50 g/100 mL at 25°C) and introduces electrostatic interaction sites [2] [3].
Table 1: Key Chemical Identifiers of Heptakis(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin Heptasodium Salt
Property | Value |
---|---|
CAS Registry Number | 201346-23-8 |
Molecular Formula | C₅₆H₉₁Na₇O₅₆S₇ |
Molecular Weight | 2045.67 g/mol |
Abbreviation | HDMSBCD, S7β-CD |
Purity Specifications | ≥95% (methylated-sulfated β-CD content) |
Solubility (Water, 25°C) | >50 g/100 mL |
Solubility (DMF, 25°C) | >15 g/100 mL |
Functionally, this derivative exhibits dual molecular recognition mechanisms:
Table 2: Comparative Properties of Methylated/Sulfated β-Cyclodextrin Derivatives
Derivative | Substitution Pattern | Solubility (g/100 mL) | Key Functional Attributes |
---|---|---|---|
Heptakis(2,3-di-O-methyl-6-O-sulfo)-β-CD (HDMSBCD) | C2,C3-methyl; C6-sulfo | >50 (water) | Anionic, chiral resolution, high cavity hydrophobicity |
Heptakis(2,6-di-O-methyl)-β-CD (DIMEB) | C2,C6-methyl | ~16 (water) | Non-ionic, enhanced drug solubility |
Heptakis(6-sulfo)-β-CD | C6-sulfo | ~40 (water) | Anionic, low cytotoxicity |
Native β-CD | Unmodified | 1.85 (water) | Limited solubility, weak binding |
Regioselective modification exploits the differential reactivity of β-cyclodextrin hydroxyl groups:
Synthesis proceeds via protecting-group strategies:
The evolution of cyclodextrin derivatives reflects increasing precision in functionalization:
Table 3: Milestones in the Development of Sulfated/Methylated β-Cyclodextrins
Year | Development | Significance |
---|---|---|
1985 | First pharmacological studies of DIMEB (heptakis(2,6-di-O-methyl)-β-CD) | Demonstrated enhanced drug solubility and stability vs. native β-CD |
1994 | Thermodynamic analysis of heptakis(2,3,6-tri-O-methyl)-β-CD/cholesterol complexes | Quantified 2:1 binding stoichiometry driven by entropy changes |
2001 | Synthesis of HMdiSu for capillary electrophoresis | Proved C3-sulfonation enables chiral resolution of cationic analytes at low pH |
2004 | Validation of HDMSBCD for nonaqueous CE enantiomeric purity testing | Established single-isomer reproducibility for pharmaceutical analysis |
2020 | Structural elucidation of methylated CD complexes via NMR | Confirmed role of C2/C3 methylation in hydrophobic encapsulation of sterols |
Modern synthesis prioritizes single-isomer purity (>95%), validated via capillary electrophoresis and NMR. HDMSBCD represents the convergence of sulfonation and methylation strategies, yielding a multifunctional excipient with unparalleled chiral discrimination capabilities [1] [3] [5].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: